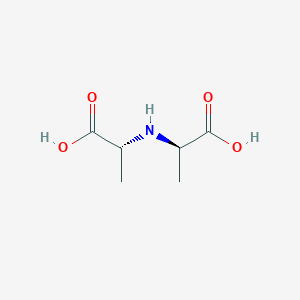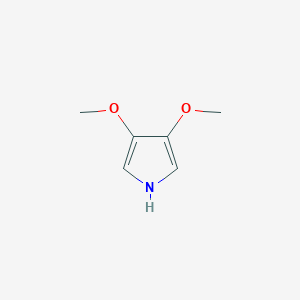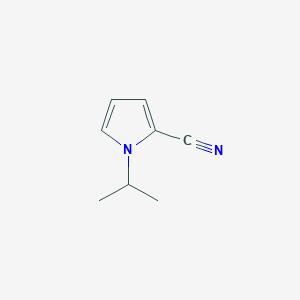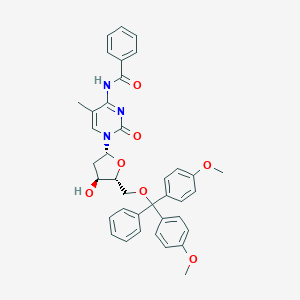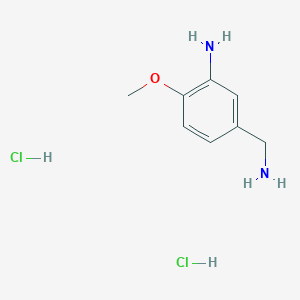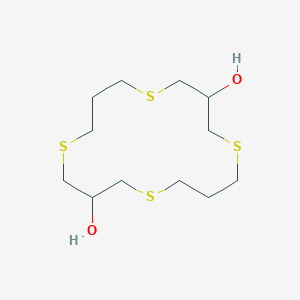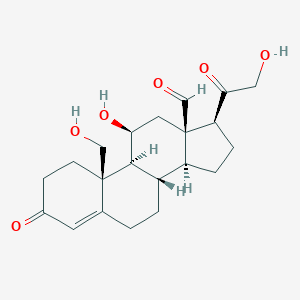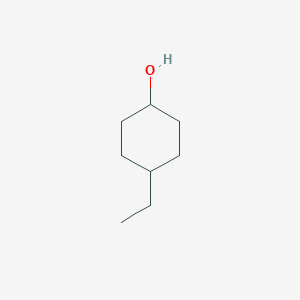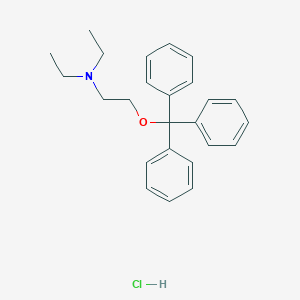
O-Trityldiethylaminoethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Trityldiethylaminoethanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a tertiary amine that is used as a catalyst in various chemical reactions. This compound has several unique properties that make it useful in a variety of research applications. In
Mecanismo De Acción
The mechanism of action of O-Trityldiethylaminoethanol hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of chemical bonds in various reactions. The trityl group on the compound provides stability and enhances the reactivity of the molecule.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of O-Trityldiethylaminoethanol hydrochloride. However, it is known that the compound is relatively non-toxic and does not have any significant side effects. It is also not known to have any specific biochemical or physiological effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using O-Trityldiethylaminoethanol hydrochloride in lab experiments is its high reactivity and selectivity. This compound is also relatively easy to synthesize and handle, making it a popular choice for researchers. However, one of the limitations of using this compound is its high cost, which can be a barrier for some researchers.
Direcciones Futuras
There are several future directions for the research and development of O-Trityldiethylaminoethanol hydrochloride. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for this compound, such as in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, there is a need for more research into the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, O-Trityldiethylaminoethanol hydrochloride is a useful compound in scientific research. Its high reactivity and selectivity make it a popular choice for researchers in various fields. While there is limited information available on its biochemical and physiological effects, this compound has several potential applications in the synthesis of pharmaceuticals and agrochemicals. Future research in this area is needed to further explore the potential of this compound.
Métodos De Síntesis
The synthesis of O-Trityldiethylaminoethanol hydrochloride is a multistep process that involves several chemical reactions. The first step is the synthesis of Diethylaminoethanol, which is then reacted with Trityl Chloride to form O-Trityldiethylaminoethanol. Finally, the compound is reacted with Hydrochloric acid to form the hydrochloride salt. This synthesis method is well established and has been used in many research studies.
Aplicaciones Científicas De Investigación
O-Trityldiethylaminoethanol hydrochloride has several scientific research applications. It is commonly used as a catalyst in various chemical reactions, such as the synthesis of esters and amides. This compound is also used in the synthesis of peptides and proteins. In addition, O-Trityldiethylaminoethanol hydrochloride is used in the production of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
102433-97-6 |
|---|---|
Nombre del producto |
O-Trityldiethylaminoethanol hydrochloride |
Fórmula molecular |
C25H30ClNO |
Peso molecular |
396 g/mol |
Nombre IUPAC |
N,N-diethyl-2-trityloxyethanamine;hydrochloride |
InChI |
InChI=1S/C25H29NO.ClH/c1-3-26(4-2)20-21-27-25(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;/h5-19H,3-4,20-21H2,1-2H3;1H |
Clave InChI |
JXBSFUREFZAXTB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Otros números CAS |
102433-97-6 |
Sinónimos |
N,N-diethyl-2-trityloxy-ethanamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
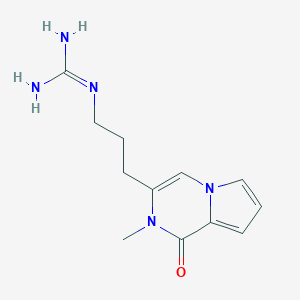
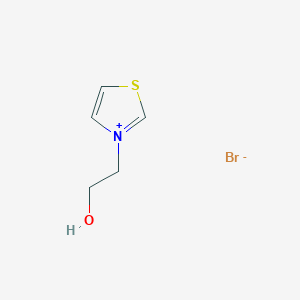
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
